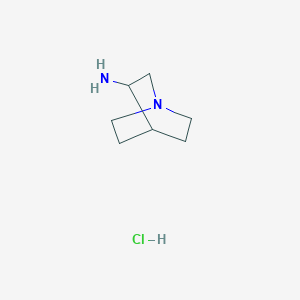

3-Aminoquinuclidine dihydrochloride

Description

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6238-14-8 (Parent) | |

| Record name | Quinuclidine, 3-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6530-09-2 | |

| Record name | Quinuclidine, 3-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminoquinuclidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chiral Resolution of 3-Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for the chiral resolution of 3-aminoquinuclidine (B1202703) dihydrochloride (B599025), a critical chiral intermediate in the synthesis of various pharmaceuticals. The document details methodologies for diastereomeric salt resolution, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC), presenting quantitative data in structured tables and outlining detailed experimental protocols.

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines like 3-aminoquinuclidine. The process involves the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

A key advantage of this method is the ability to directly resolve the 3-aminoquinuclidine without prior derivatization. The selection of the appropriate chiral resolving agent and solvent system is crucial for achieving high resolution efficiency and optical purity.

Data Presentation: Chiral Resolving Agents

| Chiral Resolving Agent | Solvent(s) | Reported Optical Purity |

| D-Camphorsulfonic Acid | Ethanol (B145695), Acetonitrile | > 98%[1] |

| D-Tartaric Acid | Not specified | Mentioned as suitable[1] |

| L-Tartaric Acid | Not specified | Mentioned as suitable[1] |

| D-Mandelic Acid | Not specified | Mentioned as suitable[1] |

| L-Mandelic Acid | Not specified | Mentioned as suitable[1] |

| D-Dibenzoyltartaric Acid | Not specified | Mentioned as suitable[1] |

| L-Dibenzoyltartaric Acid | Not specified | Mentioned as suitable[1] |

Experimental Protocol: Resolution with D-Camphorsulfonic Acid

This protocol is based on the method described in patent CN101613349B[1].

Step 1: Liberation of the Free Amine

-

In a reaction vessel, suspend 3-aminoquinuclidine dihydrochloride in a suitable organic solvent (e.g., methanol).

-

Add a base (e.g., sodium methoxide) to neutralize the hydrochloride and liberate the free 3-aminoquinuclidine base.

-

Stir the mixture at room temperature.

-

Filter the mixture to remove the inorganic salt byproduct (sodium chloride). The filtrate contains the racemic 3-aminoquinuclidine free base.

Step 2: Diastereomeric Salt Formation

-

To the filtrate containing the racemic 3-aminoquinuclidine, add an equimolar amount of D-camphorsulfonic acid.

-

Stir the solution to allow for the formation of the diastereomeric salts.

Step 3: Fractional Crystallization

-

Heat the solution to dissolve the salts completely.

-

Gradually cool the solution to induce crystallization of the less soluble diastereomeric salt (S)-3-aminoquinuclidine-D-camphorsulfonate.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

Step 4: Liberation of the Enantiomerically Pure Amine

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., sodium hydroxide) to neutralize the D-camphorsulfonic acid and liberate the (S)-3-aminoquinuclidine free base.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to isolate the (S)-3-aminoquinuclidine.

-

Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched free base.

-

To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent and treat with hydrochloric acid.

Step 5: Recrystallization

-

The obtained (S)-3-aminoquinuclidine-D-camphorsulfonate salt can be further purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to achieve higher optical purity[1].

Logical Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-aminoquinuclidine, this typically involves the N-acylation of the amino group followed by enantioselective hydrolysis of the resulting amide or the direct enantioselective acylation of the amine.

While specific protocols for 3-aminoquinuclidine are not extensively reported, the principles are well-established for similar chiral amines and amino alcohols. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are commonly employed for these transformations.

Data Presentation: Key Parameters for Enzymatic Resolution

| Parameter | Description | Typical Values/Reagents |

| Enzyme | Biocatalyst for the selective reaction. | Lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase), Proteases. |

| Substrate | N-acylated 3-aminoquinuclidine (for hydrolysis) or 3-aminoquinuclidine (for acylation). | N-acetyl, N-butyryl, or other acyl derivatives. |

| Acyl Donor | For enantioselective acylation reactions. | Ethyl acetate, vinyl acetate. |

| Solvent | Organic solvent to solubilize substrates and facilitate enzyme activity. | Toluene, hexane, methyl tert-butyl ether (MTBE). |

| Temperature | Optimal temperature for enzyme activity. | 30-50 °C |

| Reaction Time | Duration to achieve desired conversion. | 24-72 hours |

Experimental Protocol: Generalized Lipase-Catalyzed Hydrolysis of N-Acyl-3-aminoquinuclidine

Step 1: Synthesis of Racemic N-Acyl-3-aminoquinuclidine

-

React racemic 3-aminoquinuclidine with an acylating agent (e.g., acetic anhydride, butyryl chloride) in the presence of a base to obtain the corresponding racemic N-acyl derivative.

-

Purify the racemic amide by standard laboratory techniques.

Step 2: Enzymatic Hydrolysis

-

In a reaction vessel, dissolve the racemic N-acyl-3-aminoquinuclidine in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7).

-

Add the selected lipase (e.g., Pseudomonas cepacia lipase).

-

Stir the mixture at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amide and the produced amine.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining substrate and the product.

Step 3: Separation of Products

-

Adjust the pH of the reaction mixture to basic (e.g., pH 10-11) to ensure the product amine is in its free base form.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted N-acyl-3-aminoquinuclidine will be extracted into the organic phase, while the liberated 3-aminoquinuclidine will remain in the aqueous phase.

-

Separate the layers.

-

The enantiomerically enriched N-acyl-3-aminoquinuclidine can be recovered from the organic phase.

-

The enantiomerically enriched 3-aminoquinuclidine can be extracted from the aqueous phase after saturation with salt and extraction with an appropriate organic solvent.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. For compounds like 3-aminoquinuclidine that lack a chromophore for UV detection, a pre-column derivatization step is necessary. This involves reacting the amine with a chiral or achiral derivatizing agent that introduces a chromophore and allows for separation on a chiral or achiral stationary phase, respectively.

Data Presentation: Chiral HPLC Method Parameters

| Parameter | Description | Typical Values/Reagents |

| Derivatizing Agent | Reacts with the amine to add a UV-active group. | Benzoyl chloride, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). |

| Stationary Phase | Chiral column for separating enantiomers. | Chiralpak® series (e.g., IA, IC), Chirobiotic™ T. |

| Mobile Phase | Solvent system to elute the compounds. | n-Hexane, ethanol, isopropanol, with amine additives (e.g., diethylamine). |

| Detection | Method for detecting the separated compounds. | UV-Vis detector (e.g., at 230 nm or 254 nm). |

| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |

| Column Temperature | Controlled temperature for reproducible separations. | 25 - 40 °C |

Experimental Protocol: Pre-column Derivatization and Chiral HPLC Analysis

This protocol is adapted from methodologies used for the chiral separation of similar amino compounds.

Step 1: Derivatization

-

Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.

-

Add the derivatizing agent (e.g., benzoyl chloride or a solution of GITC in acetone).

-

Allow the reaction to proceed at room temperature for a specified time.

-

Quench the reaction, if necessary, with a suitable reagent.

-

The resulting solution containing the diastereomeric derivatives (if a chiral derivatizing agent is used) or enantiomeric derivatives (if an achiral derivatizing agent is used) is then ready for HPLC analysis.

Step 2: HPLC Analysis

-

Inject an aliquot of the derivatized sample solution onto the chiral HPLC column.

-

Elute the compounds using an isocratic or gradient mobile phase.

-

Monitor the elution of the derivatized enantiomers using a UV detector at the appropriate wavelength.

-

The enantiomers will be separated based on their differential interactions with the chiral stationary phase, resulting in two distinct peaks on the chromatogram.

-

Quantify the enantiomeric excess by integrating the peak areas of the two enantiomers.

Logical Workflow for Chiral HPLC Resolution

Caption: Workflow for Chiral HPLC Resolution.

References

Spectral Data of 3-Aminoquinuclidine Dihydrochloride: A Technical Guide

This guide provides a detailed overview of the spectral data for 3-Aminoquinuclidine dihydrochloride (B599025) (CAS Number: 6530-09-2), a key building block in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectral Data Summary

The following sections present the available quantitative spectral data for 3-Aminoquinuclidine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows several distinct signals corresponding to the different protons in the molecule.

| Chemical Shift (δ) in ppm |

| 4.000 |

| 3.866 |

| 3.45 |

| 3.41 |

| 3.35 |

| 2.498 |

| 2.15 |

| 2.09 |

| Table 1: ¹H NMR chemical shifts for this compound.[1] Note: Detailed assignments, multiplicities, and coupling constants are not fully available in public sources, though the original source mentions assignment was aided by C-H COSY. |

¹³C NMR Spectral Data

Publicly available, detailed peak lists for the ¹³C NMR spectrum of this compound are limited. However, experimental context indicates a spectrum has been recorded.[2]

| Chemical Shift (δ) in ppm |

| Data not publicly available |

| Table 2: ¹³C NMR chemical shifts for this compound. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | |

| Table 3: IR absorption peaks for this compound. |

Mass Spectrometry (MS)

Detailed mass spectral data, including a full fragmentation pattern for this compound, is not widely published. The analysis would likely involve the free base, 3-Aminoquinuclidine, which has a molecular weight of approximately 126.12 g/mol .

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| Data not publicly available | ||

| Table 4: Mass spectrometry data for 3-Aminoquinuclidine. |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectral data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.

-

Sample Preparation : A small quantity (typically 1-10 mg) of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), due to the compound's solubility in water.[2]

-

Instrumentation : A standard NMR spectrometer (e.g., Varian CFT-20, Bruker 300-500 MHz) is used.[2][4]

-

¹H NMR Acquisition :

-

The spectrometer is tuned to the ¹H frequency.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The solvent peak may be suppressed if necessary.

-

-

¹³C NMR Acquisition :

-

The spectrometer is tuned to the ¹³C frequency.

-

Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C.

-

-

Referencing : The chemical shifts are referenced to an internal standard. For spectra in D₂O, a reference like dioxane may be used.[2]

Infrared (IR) Spectroscopy Protocol

For a solid sample like this compound, several methods can be employed to obtain an IR spectrum.

-

Attenuated Total Reflectance (ATR) :

-

A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Pressure is applied using an anvil to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method requires minimal sample preparation.

-

-

Potassium Bromide (KBr) Pellet :

-

A few milligrams of the sample are ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

The pellet is placed in a sample holder in the IR spectrometer for analysis.

-

-

Thin Solid Film :

-

The solid sample is dissolved in a suitable volatile solvent.

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.

-

Mass Spectrometry (MS) Protocol

Given the polar and non-volatile nature of this compound, Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique.

-

Sample Preparation :

-

The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

-

The solution is diluted to a low concentration (e.g., ng/mL to µg/mL range).

-

-

Instrumentation : A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition :

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the ESI needle, generating charged droplets.

-

As the solvent evaporates, charged ions of the analyte are released into the gas phase.

-

The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion. The resulting spectrum would likely show the protonated molecule of the free base [M+H]⁺.

-

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectral Analysis.

Caption: Workflow for IR Spectral Analysis of a Solid.

Caption: Workflow for ESI-MS Spectral Analysis.

References

An In-Depth Technical Guide to 3-Aminoquinuclidine Dihydrochloride: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine dihydrochloride (B599025) is a versatile bicyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure and chiral nature make it an important intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Aminoquinuclidine dihydrochloride, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways and synthetic workflows.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| Appearance | White to off-white or beige powder/solid | [2][3] |

| Melting Point | 321-323 °C (decomposes) | [1] |

| Boiling Point | 165.9 °C at 760 mmHg | [1] |

| Flash Point | 51.1 °C | [1] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (with heating and sonication). | [4][5][6] |

| Hygroscopicity | Hygroscopic | [4] |

Table 2: Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR (D₂O) | δ (ppm): 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, 2.09 | [7] |

| ¹³C NMR (D₂O) | Peaks observed, indicating the carbon skeleton. | [8] |

| Infrared (IR) | Conforms to structure | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus with a heating block and thermometer/digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, start heating at a slower rate (1-2 °C/minute) when the temperature is about 15-20 °C below the expected melting point.[7]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (completion of melting).

-

The melting point is reported as this range. For this compound, decomposition is observed.

-

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Vigorously shake or vortex the mixture for 30 seconds.

-

Observe for dissolution. If the solid dissolves completely, it is considered soluble. If not, proceed with heating and sonication.

-

Gently heat the mixture in a water bath and/or place it in a sonicator for a few minutes to see if solubility is enhanced.[4]

-

-

Quantitative Assessment (for water):

-

Prepare a saturated solution of this compound in water at a specific temperature (e.g., 25 °C) by adding an excess of the solid to a known volume of water and stirring until equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of this compound.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

This compound solution of known concentration in deionized water.

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration:

-

Since it is a dihydrochloride salt of a diamine, it will have two pKa values. The titration would typically involve titrating with a standardized strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, known increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the points of inflection in the titration curve, often more clearly seen in a first or second derivative plot.

-

Biological Activity and Signaling Pathways

Derivatives of 3-Aminoquinuclidine are known to interact with several important receptors in the central nervous system, making this scaffold highly relevant for drug discovery in neurology and psychiatry.

Interaction with Nicotinic Acetylcholine (B1216132) and Serotonin (B10506) Receptors

Quinuclidine-based compounds have been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs) and various serotonin (5-HT) receptors.[9] Specifically, derivatives have demonstrated binding affinity for the 5-HT2B, 5-HT7, and sigma-1 (σ1) receptors.[10] The sigma-1 receptor, while not a classical serotonin receptor, is a target for many CNS-active drugs.

The following diagram illustrates the potential interactions of 3-Aminoquinuclidine derivatives with these receptor systems.

Experimental Workflows

This compound is a key starting material in multi-step syntheses. Below are visualizations of two important experimental workflows involving this compound.

Synthesis of Palonosetron

Palonosetron is a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting. Its synthesis often utilizes (S)-3-Aminoquinuclidine as a key chiral building block.

Chiral Resolution of 3-Aminoquinuclidine

The enantiomers of 3-Aminoquinuclidine often exhibit different pharmacological activities. Chiral resolution is employed to separate the racemic mixture.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, should be worn when handling this compound.[8] It should be stored in a refrigerator under an inert atmosphere.[4]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined physical and chemical properties, combined with its utility as a chiral building block for neurologically active compounds, underscore its importance in drug discovery and development. This guide provides a foundational resource for researchers working with this versatile molecule.

References

- 1. chembk.com [chembk.com]

- 2. 382890010 [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-Aminoquinuclidine dihydrochloride CAS#: 123536-14-1 [m.chemicalbook.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(6530-09-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Quinuclidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine (B89598) core, a bicyclic amine with a unique cage-like structure, has captivated chemists and pharmacologists for over a century. Its rigid framework and distinct stereoelectronic properties have made it a valuable scaffold in medicinal chemistry, leading to the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of quinuclidine and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

The Dawn of Quinuclidine: Early Syntheses

The journey into the world of quinuclidine began in the early 20th century, driven by the quest to understand and synthesize complex natural products.

Löffler and Stietzel's Pioneering Synthesis (1909)

The first reported synthesis of quinuclidine was achieved by K. Löffler and C. Stietzel in 1909. Their approach, a classic example of the Hofmann-Löffler-Freytag reaction, involved the acid-catalyzed rearrangement of an N-haloamine. This intramolecular cyclization of a δ-halogenated amine provided the foundational framework for the quinuclidine ring system.

Meisenheimer's Improved Route (1920)

In 1920, J. Meisenheimer reported an improved synthesis of quinuclidine, which, with subsequent modifications, has remained a robust and widely used method.[1] This route starts from 4-methylpyridine (B42270) and proceeds through several key transformations.

Experimental Protocol: Modified Meisenheimer Synthesis of Quinuclidine [1]

-

Hydroxymethylation: 4-methylpyridine is heated with formaldehyde (B43269) at 120°C to produce 2-(pyridin-4-yl)ethanol. This step often results in low yields and the formation of side products.

-

Pyridine (B92270) Ring Reduction: The pyridine ring is reduced using sodium in an alcohol solvent.

-

Halogenation: The resulting alcohol is converted to the corresponding iodide using hydrogen iodide.

-

Cyclization: The piperidine (B6355638) salt is treated with a dilute aqueous solution of sodium hydroxide (B78521), leading to the intramolecular cyclization to form quinuclidine.

-

Isolation: The quinuclidine is distilled with water and can be isolated as the picrate (B76445) salt. The free base is then liberated from the picrate.

An improvement to the isolation procedure involves adding a concentrated solution of the quinuclidine hydroiodide salt to potassium hydroxide pellets, followed by distillation.[1]

Building Blocks for Innovation: Synthesis of Key Quinuclidine Derivatives

The versatility of the quinuclidine scaffold is evident in the diverse synthetic routes developed to access its functionalized derivatives.

3-Quinuclidinone: A Versatile Intermediate

3-Quinuclidinone is a crucial intermediate for the synthesis of many biologically active quinuclidine derivatives. A common and efficient method for its preparation is the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation [2][3]

-

Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate (B1199739) in the presence of a base like sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[3]

-

Dieckmann Condensation: The diester is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like toluene (B28343) to induce intramolecular cyclization, forming the β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heated to effect decarboxylation, yielding 3-quinuclidinone.

-

Salt Formation: The free base is then treated with hydrochloric acid to form the stable 3-quinuclidinone hydrochloride salt. The product can be purified by recrystallization.[2]

Pharmacological Significance: Quinuclidine in Drug Discovery

The rigid structure of quinuclidine has been instrumental in the design of ligands with high affinity and selectivity for various biological targets.

Muscarinic Receptor Antagonists

Quinuclidine derivatives are prominent as muscarinic acetylcholine (B1216132) receptor antagonists. These agents are crucial in treating conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The quinuclidine moiety often serves as a key binding element to the muscarinic receptors.

Table 1: In Vitro Pharmacological Profile of Solifenacin and Other Muscarinic Antagonists

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Bladder pKi | Salivary Gland pKi | Reference |

| Solifenacin | 26 | 170 | 12 | 110 | 31 | 8.5 | 8.2 | [4] |

| Oxybutynin | - | - | - | - | - | 8.7 | 9.0 | |

| Tolterodine | - | - | - | - | - | 8.5 | 8.7 | |

| Darifenacin | - | - | - | - | - | 8.4 | 8.8 |

Note: Ki values for Solifenacin are for human muscarinic receptors. pKi values are from studies on monkey cells.

Substance P / Neurokinin-1 (NK1) Receptor Antagonists

The quinuclidine scaffold has also been incorporated into antagonists of the Substance P / Neurokinin-1 (NK1) receptor. These antagonists have therapeutic potential in the management of chemotherapy-induced nausea and vomiting, as well as in the treatment of depression and other central nervous system disorders.

Conclusion

From its initial synthesis over a century ago to its current role in modern drug discovery, the quinuclidine scaffold has proven to be a remarkably versatile and valuable chemical entity. Its rigid structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The continued exploration of quinuclidine chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, cementing its legacy as a cornerstone of medicinal chemistry.

References

An In-depth Technical Guide to 3-Aminoquinuclidine Dihydrochloride: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703) dihydrochloride (B599025), a bicyclic amine, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. Its rigid structure and chiral nature provide a unique framework for designing molecules with high affinity and selectivity for various biological targets. This technical guide explores the synthesis, structural analogs, and derivatives of 3-aminoquinuclidine, with a focus on their applications in drug discovery, particularly as antimicrobial agents, acetylcholinesterase inhibitors, and serotonin (B10506) 5-HT3 receptor antagonists.

Core Compound: 3-Aminoquinuclidine Dihydrochloride

3-Aminoquinuclidine is a key intermediate in the synthesis of numerous pharmaceuticals.[1] Its dihydrochloride salt form enhances stability and solubility, making it suitable for various synthetic manipulations and pharmaceutical formulations.[2][3] The chiral nature of 3-aminoquinuclidine is crucial for its application in synthesizing stereospecific drugs, as different enantiomers can exhibit distinct pharmacological activities.[1] For instance, the (S)-enantiomer is a key intermediate in the synthesis of Palonosetron (B1662849), a potent 5-HT3 antagonist.

Synthesis of this compound Precursors

The synthesis of this compound often starts from 3-quinuclidinone hydrochloride. Several methods have been reported for the synthesis of this precursor. One common approach involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[4][5]

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride [4]

-

Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonicotinate (B8489971) is hydrogenated to ethyl piperidine-4-carboxylate, which is then alkylated with ethyl chloroacetate (B1199739) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a base like potassium ethoxide.

-

Hydrolysis and Decarboxylation: The cyclized product is then subjected to acidic hydrolysis and decarboxylation to yield 3-quinuclidinone.

-

Salt Formation: The final product is isolated as the hydrochloride salt.

Structural Analogs and Derivatives: Therapeutic Applications

The 3-aminoquinuclidine core has been extensively modified to generate a wide array of derivatives with diverse pharmacological activities.

Quaternary Ammonium (B1175870) Compounds (QACs) as Antimicrobial Agents

Quaternization of the nitrogen atoms in the 3-aminoquinuclidine scaffold, often accompanied by the introduction of long alkyl chains, has led to the development of potent antimicrobial agents. These compounds exhibit broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.

Mechanism of Action: The primary mechanism of action of these QACs involves the disruption of the bacterial cell membrane. The positively charged quaternary ammonium group interacts with the negatively charged components of the bacterial membrane, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[6][7][8][9] Some derivatives also induce the production of reactive oxygen species (ROS), contributing to their bactericidal effect.

Quantitative Data: Antimicrobial Activity of 3-Aminoquinuclidine Derivatives

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| QApCl | Quaternary ammonium salt with a benzyl (B1604629) substituent | Escherichia coli | 4 | [7] |

| QApBr | Quaternary ammonium salt with a benzyl substituent | Salmonella enterica | 8 | [7] |

| 2(QC16)3 | Bisquaternary derivative | Listeria monocytogenes | - | [8] |

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [7]

The antibacterial activity of the compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) [2][10][11][12][13]

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Bacterial or mammalian cells are treated with the test compound.

-

The cells are then incubated with DCFH-DA.

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the intracellular ROS levels.

Acetylcholinesterase (AChE) Inhibitors for Neurological Disorders

Derivatives of 3-aminoquinuclidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Mechanism of Action: These derivatives typically act as competitive or mixed-type inhibitors, binding to the active site or allosteric sites of the AChE enzyme, thereby preventing the hydrolysis of acetylcholine.

Quantitative Data: Acetylcholinesterase Inhibition by 3-Aminoquinuclidine Derivatives

| Compound ID | Modification | Inhibition Constant (Ki) | IC50 (µM) | Reference |

| 7 | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | 0.2 - 1.6 µM | - | [14] |

| 14 | 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | 0.2 - 1.6 µM | - | [14] |

| II | 3-(N,N-dimethylcarbamoyloxy)-1-methylquinuclidinum iodide | - | - | [15] |

| IV | Conjugate of II with 2-hydroxyiminomethyl-3-methylimidazole | - | - | [15] |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity

The inhibitory activity of the compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.

-

The assay is performed in a phosphate (B84403) buffer (pH 8.0).

-

The enzyme (AChE) is pre-incubated with various concentrations of the inhibitor.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Serotonin 5-HT3 Receptor Antagonists for Nausea and Vomiting

The 3-aminoquinuclidine scaffold is a cornerstone in the development of serotonin 5-HT3 receptor antagonists, a class of drugs primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[16][17][18] Palonosetron is a prominent example of a highly potent and selective 5-HT3 receptor antagonist built upon the (S)-3-aminoquinuclidine framework.[17][19]

Mechanism of Action: 5-HT3 receptors are ligand-gated ion channels located on peripheral and central neurons. When activated by serotonin, they mediate the transmission of emetic signals. 3-Aminoquinuclidine-based antagonists competitively block the binding of serotonin to these receptors, thereby preventing the initiation of the vomiting reflex.[18]

Quantitative Data: 5-HT3 Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Radiolabel | Cell Line/Tissue | Reference |

| Ondansetron | 5-HT3 | 7.6 | [3H]quipazine | - | [12] |

| Compound 21 | 5-HT3 | 0.32 | [3H]quipazine | - | [12] |

| Compound 37 | 5-HT3 | 0.31 | [3H]quipazine | - | [12] |

| Zacopride | 5-HT3 | 0.58 | [3H]GR65630 | - | [20] |

Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptor Affinity [15][20][21][22]

The binding affinity of compounds to the 5-HT3 receptor is determined using a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells stably expressing the human 5-HT3A receptor).

-

Binding Assay: The membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Conclusion

The 3-aminoquinuclidine scaffold has proven to be a remarkably versatile and valuable starting point for the design and synthesis of a wide range of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The derivatives of 3-aminoquinuclidine have demonstrated significant therapeutic potential as antimicrobial agents, acetylcholinesterase inhibitors for neurodegenerative diseases, and 5-HT3 receptor antagonists for the management of nausea and vomiting. The continued exploration of this privileged scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its importance in modern medicinal chemistry and drug development.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 6. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 12. assaygenie.com [assaygenie.com]

- 13. antbioinc.com [antbioinc.com]

- 14. tsijournals.com [tsijournals.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]

- 19. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 20. pdspdb.unc.edu [pdspdb.unc.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Commercial Synthesis of Enantiomerically Pure 3-Aminoquinuclidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal commercial strategies for the synthesis of enantiomerically pure (R)- and (S)-3-aminoquinuclidine. This chiral bicyclic amine is a critical building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of various therapeutic agents, including 5-HT3 receptor antagonists like Palonosetron. The methodologies detailed herein encompass classical resolution, diastereoselective synthesis, and pathways originating from enantiomerically pure precursors, with a focus on scalability, efficiency, and stereochemical control.

Core Synthetic Strategies

The commercial production of enantiomerically pure 3-aminoquinuclidine (B1202703) primarily revolves around three distinct approaches:

-

Classical Resolution of Racemic 3-Aminoquinuclidine: This method involves the separation of a racemic mixture of 3-aminoquinuclidine into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

-

Diastereoselective Synthesis: This strategy introduces a chiral auxiliary to a prochiral precursor, guiding a subsequent reaction to favor the formation of one diastereomer, which is then converted to the desired enantiomer of 3-aminoquinuclidine.

-

Synthesis from Enantiomerically Pure 3-Quinuclidinol (B22445): This pathway begins with the synthesis of an enantiomerically pure 3-quinuclidinol precursor, which is then converted to the corresponding 3-aminoquinuclidine with retention or inversion of stereochemistry.

The logical relationship between these core strategies is illustrated in the diagram below.

Method 1: Classical Resolution of Racemic 3-Aminoquinuclidine

This approach leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. Tartaric acid derivatives, such as dibenzoyl-L-tartaric acid, are commonly employed as resolving agents.

Experimental Protocol: Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride (B599025)

This protocol is based on the principles outlined in Chinese patent CN101613349B.

-

Free Base Generation: Racemic 3-aminoquinuclidine dihydrochloride is dissolved in a suitable solvent (e.g., methanol). An organic or inorganic base is added to neutralize the hydrochloride salts and liberate the free racemic amine.

-

Diastereomeric Salt Formation: A chiral resolving agent, such as dibenzoyl-L-tartaric acid, is added to the solution containing the free amine. The mixture is stirred, often with gentle heating, to facilitate the formation of diastereomeric salts.

-

Fractional Crystallization: The solution is cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereomeric purity in the crystalline fraction.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.

-

Liberation of the Enantiomerically Pure Amine: The purified diastereomeric salt is treated with a base to release the enantiomerically pure 3-aminoquinuclidine. The chiral resolving agent can often be recovered and recycled.

-

Conversion to Dihydrochloride Salt: The free amine is then treated with hydrochloric acid to yield the desired enantiomerically pure this compound salt.

Quantitative Data:

| Parameter | Value | Reference |

| Resolving Agent | Chiral Acid (e.g., Tartaric Acid Derivatives) | [1][2] |

| Optical Purity | >98% | [3] |

| Resolution Ratio | >40% | [3] |

| Overall Yield | >35% | [3] |

Method 2: Diastereoselective Synthesis

This method involves the reaction of the prochiral ketone, 3-quinuclidinone, with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched 3-aminoquinuclidine.

Experimental Protocol: Diastereoselective Reduction of a Chiral Imine

This protocol is based on the work of Langlois et al.[4]

-

Imine Formation: 3-Quinuclidinone is reacted with a chiral amine, such as (S)-1-phenethylamine, in a suitable solvent to form the corresponding chiral imine.

-

Diastereoselective Reduction: The imine is reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄). The stereochemistry of the chiral auxiliary directs the hydride attack, leading to a preponderance of one diastereomer of the N-alkylated 3-aminoquinuclidine.

-

Removal of Chiral Auxiliary: The chiral auxiliary (e.g., the phenethyl group) is removed, typically by hydrogenolysis, to yield the enantiomerically enriched 3-aminoquinuclidine.

-

Purification and Salt Formation: The product is purified and can be converted to its dihydrochloride salt.

Quantitative Data:

| Parameter | Value | Reference |

| Chiral Auxiliary | (S)- or (R)-1-Phenethylamine | [4] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |

| Key Intermediate | Chiral Imine | [4] |

Method 3: Synthesis from Enantiomerically Pure 3-Quinuclidinol

This versatile approach first establishes the desired stereocenter in a 3-quinuclidinol intermediate, which is then converted to the corresponding amine. The enantiomerically pure 3-quinuclidinol can be obtained through either asymmetric synthesis or resolution of the racemate.

Asymmetric Synthesis of Enantiomerically Pure 3-Quinuclidinol

A. Asymmetric Hydrogenation

This method employs a chiral catalyst to enantioselectively reduce 3-quinuclidinone.

Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone

-

Reaction Setup: In a high-pressure reactor, 3-quinuclidinone and a chiral ruthenium-based catalyst are dissolved in an appropriate solvent like ethanol (B145695) under an inert atmosphere.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature.

-

Work-up and Purification: Upon completion, the catalyst is removed, and the solvent is evaporated. The crude (R)- or (S)-3-quinuclidinol is then purified, often by recrystallization.

B. Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative using ketoreductases or whole-cell systems.

Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

-

Biocatalyst Preparation: A microorganism expressing a suitable 3-quinuclidinone reductase (e.g., from Rhodotorula rubra or Rhodococcus erythropolis) is cultured.[5][6]

-

Reduction Reaction: The cells are suspended in a buffer solution, and 3-quinuclidinone is added. A co-substrate for cofactor regeneration (e.g., glucose) is also included. The mixture is incubated with agitation.

-

Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant is basified and extracted with an organic solvent to isolate the enantiomerically pure 3-quinuclidinol.

Quantitative Data for Asymmetric Synthesis of 3-Quinuclidinol:

| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Hydrogenation | RuBr₂-(S,S)-xylskewphos | - | 88-90 | [7] |

| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | >95 | >99 | [7] |

| Enzymatic Reduction | Rhodotorula rubra JCM3782 | Stoichiometric | >99.9 | [6] |

| Enzymatic Reduction | Rhodococcus erythropolis WY1406 | 93 (conversion) | >99 | [5] |

Conversion of Enantiomerically Pure 3-Quinuclidinol to 3-Aminoquinuclidine

A common method for this conversion is the Mitsunobu reaction, which proceeds with inversion of stereochemistry, followed by the reduction of an azide (B81097) intermediate.[8]

The workflow for this conversion is depicted below.

Experimental Protocol: Mitsunobu Reaction and Azide Reduction

-

Mitsunobu Reaction: To a solution of enantiomerically pure 3-quinuclidinol (e.g., (R)-3-quinuclidinol) and triphenylphosphine (B44618) in a suitable solvent like THF at 0 °C, an azodicarboxylate (e.g., DEAD or DIAD) and a source of azide (e.g., hydrazoic acid or diphenylphosphoryl azide) are added. The reaction proceeds with inversion of configuration to yield the corresponding 3-azidoquinuclidine (e.g., (S)-3-azidoquinuclidine).

-

Azide Reduction: The isolated 3-azidoquinuclidine is then reduced to the desired 3-aminoquinuclidine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Purification and Salt Formation: The final product is purified and can be converted to its dihydrochloride salt.

Conclusion

The commercial synthesis of enantiomerically pure 3-aminoquinuclidine can be achieved through several viable routes. The choice of method depends on factors such as the desired enantiomer, cost of reagents and catalysts, available equipment, and scalability. Asymmetric synthesis of 3-quinuclidinol followed by stereospecific conversion to the amine offers a highly efficient and stereoselective route, with enzymatic methods providing an environmentally benign option with excellent enantiopurity. Classical resolution remains a practical approach, particularly when both enantiomers are of interest. Diastereoselective synthesis presents an alternative, though it may require additional steps for the removal of the chiral auxiliary. For drug development professionals, a thorough evaluation of these methods is crucial for establishing a robust and economically viable manufacturing process.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

3-Aminoquinuclidine dihydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminoquinuclidine (B1202703) dihydrochloride (B599025), a pivotal building block in modern medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in the development of therapeutics targeting significant signaling pathways.

Core Compound Identification and Molecular Structure

3-Aminoquinuclidine is a bicyclic amine that serves as a crucial chiral intermediate in the synthesis of a variety of bioactive molecules. It is commercially available as a racemic mixture and as its individual enantiomers, typically in the form of a dihydrochloride salt to enhance stability and solubility.[1]

The molecular structure is characterized by a rigid quinuclidine (B89598) core with an amino group substituted at the 3-position. This specific arrangement is key to its utility in designing compounds that interact with biological targets.

Molecular Formula: C₇H₁₄N₂ · 2HCl

Molecular Weight: 199.12 g/mol

Chemical Structures:

-

Racemic 3-Aminoquinuclidine Dihydrochloride:

-

SMILES: Cl.Cl.NC1CN2CCC1CC2

-

-

(S)-(-)-3-Aminoquinuclidine Dihydrochloride:

-

SMILES: Cl.Cl.N[C@@H]1CN2CC[C@H]1CC2

-

-

(R)-(+)-3-Aminoquinuclidine Dihydrochloride:

-

SMILES: Cl.Cl.N[C@H]1CN2CC[C@@H]1CC2

-

Physicochemical and Quantitative Data

The physicochemical properties of this compound and its enantiomers are summarized below. These properties are critical for its application in chemical synthesis and formulation development.

| Property | Racemic | (S)-(-)-Enantiomer | (R)-(+)-Enantiomer | Reference(s) |

| CAS Number | 6530-09-2 | 119904-90-4 | 123536-14-1 | [2] |

| Appearance | White to off-white powder | White to off-white solid | White to beige powder | [3][4] |

| Melting Point (°C) | 321-323 (dec.) | >300 | >300 | [4] |

| Specific Optical Rotation | Not Applicable | -24° (c=1 in H₂O at 20°C) | +22° to +26° (c=1 in H₂O at 20°C) | [5] |

| Solubility | Soluble in water and methanol (B129727). | Soluble in water; slightly soluble in heated DMSO and methanol. | Soluble in water; slightly soluble in heated DMSO and methanol. | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological evaluation of this compound are essential for its effective use in research and development.

Synthesis and Chiral Resolution of (S)-3-Aminoquinuclidine Dihydrochloride

This protocol is adapted from a patented method for the preparation of the (S)-enantiomer, a key intermediate for the synthesis of palonosetron.[1]

Workflow for the Synthesis and Resolution:

Detailed Protocol:

-

Liberation of the Free Base:

-

To a flask, add 10g of this compound and 150ml of methanol.

-

Cool the mixture in an ice-water bath to 0-5°C.

-

Add 6.9g of potassium carbonate and stir at room temperature for 1 hour.

-

Filter the mixture to remove the inorganic salts. The filtrate contains the 3-aminoquinuclidine free base.

-

-

Formation of Diastereomeric Salt:

-

To the filtrate from the previous step, add 7.3g of D-tartaric acid while stirring at 50°C.

-

Stir for 1 hour to facilitate the formation of the diastereomeric salt, which will precipitate as a solid.

-

Filter the solid, wash with a small amount of solvent, and dry to obtain the crude (S)-3-aminoquinuclidine-D-tartrate.

-

-

Recrystallization:

-

Dissolve the crude tartrate salt in 60ml of absolute ethanol by heating to 80°C until fully dissolved.

-

Slowly cool the solution at a controlled rate (e.g., 3°C/minute).

-

When the temperature reaches 5°C, filter the recrystallized solid.

-

-

Liberation of the (S)-Enantiomer:

-

Dissolve the purified (S)-3-aminoquinuclidine-D-tartrate in ethanol.

-

Add sodium acetate to adjust the pH to 9 and stir for 4 hours.

-

Filter to remove the precipitated inorganic salts.

-

Concentrate the mother liquor under reduced pressure to obtain the solid (S)-3-aminoquinuclidine free base.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the obtained (S)-3-aminoquinuclidine in methanol and filter.

-

At room temperature, bubble hydrogen chloride gas through the filtrate until the pH reaches 1.

-

Stir for 3 hours at 25°C to allow for crystallization.

-

Filter the resulting solid to obtain (S)-3-Aminoquinuclidine dihydrochloride.

-

Analytical Method: Chiral HPLC for Enantiomeric Purity

While a specific validated HPLC method for this compound was not found, a method for a structurally similar compound, 3-quinuclidinol, can be adapted. This method involves pre-column derivatization to allow for effective chiral separation and UV detection.[8]

Principle: The enantiomers are derivatized with a chromophore-containing chiral reagent, and the resulting diastereomers are separated on a chiral HPLC column.

Exemplary Derivatization and HPLC Conditions (for 3-quinuclidinol):

-

Derivatizing Agents: Benzoyl chloride in the presence of triethylamine.

-

Column: Chiralpak IC.

-

Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 80:8:12:0.4 v/v).

-

Detection: UV spectrophotometry.

Note: Method development and validation would be required to optimize this approach for 3-Aminoquinuclidine.

In Vitro Biological Assay: 5-HT₃ Receptor Antagonism

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₃ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₃A receptor.

-

Membrane preparation from these cells.

-

Radioligand: [³H]-Granisetron.

-

Non-specific binding control: Ondansetron (10 µM).

-

Assay buffer.

-

Test compound (e.g., a derivative of 3-Aminoquinuclidine).

Procedure:

-

In a 96-well plate, add 50 µL of the test compound at various concentrations.

-

For total binding wells, add 50 µL of assay buffer.

-

For non-specific binding wells, add 50 µL of 10 µM Ondansetron.

-

Add 50 µL of [³H]-Granisetron to all wells.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Biological Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman method for measuring AChE activity and screening for inhibitors.

Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

DTNB (Ellman's Reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Test compound.

Procedure:

-

Design a 96-well plate layout including blank (no enzyme), negative control (no inhibitor), positive control (known inhibitor), and test compound wells.

-

Add the AChE working solution to each well (except the blank).

-

Add the appropriate dilutions of the test compound or vehicle to the corresponding wells.

-

Incubate for a pre-determined time (e.g., 15 minutes).

-

Start the reaction by adding a mixture of ATCI and DTNB to all wells.

-

Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Role in Drug Development and Signaling Pathways

3-Aminoquinuclidine and its enantiomers are critical starting materials for the synthesis of drugs targeting various neurological and physiological conditions. Its rigid bicyclic structure provides a well-defined scaffold for interacting with specific receptor binding sites.

5-HT₃ Receptor Antagonists

The (S)-enantiomer of 3-Aminoquinuclidine is a key component in the synthesis of palonosetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to neuronal depolarization.

5-HT₃ Receptor Signaling Pathway:

Acetylcholinesterase Inhibitors

Derivatives of 3-Aminoquinuclidine have been investigated as acetylcholinesterase (AChE) inhibitors. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting this enzyme increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.

Mechanism of Acetylcholinesterase Inhibition:

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined and rigid structure makes it an invaluable scaffold for the design of potent and selective therapeutic agents. This guide provides core technical information to support its application in drug discovery and development, from fundamental properties to detailed experimental protocols and its role in key signaling pathways.

References

- 1. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 382890010 [thermofisher.com]

- 6. (R)-3-Aminoquinuclidine dihydrochloride CAS#: 123536-14-1 [m.chemicalbook.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Aminoquinuclidine dihydrochloride (B599025), a versatile building block in pharmaceutical research and development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols and general stability characteristics based on the compound's chemical nature and regulatory guidelines.

Solubility Profile

3-Aminoquinuclidine dihydrochloride is known to be soluble in aqueous solutions, a property enhanced by its dihydrochloride salt form.[1][2][3] While precise quantitative data at various temperatures is not widely published, its solubility in water facilitates its use in various laboratory and formulation settings.[2][3] The compound is also reported to be slightly soluble in methanol.[4]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [2][3][4] |

| Methanol | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available; however, DMSO is a powerful organic solvent for a wide array of organic materials.[5] | |

| Ethanol | Data not available |

Experimental Protocols for Solubility Determination

To generate quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility assays are kinetic and thermodynamic.

Kinetic solubility is often used in high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.[6][7][8][9]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Automated liquid handler (recommended)

-

Plate shaker/thermomixer

-

Nephelometer or UV/Vis plate reader

-

Centrifuge with plate rotor (for direct UV assay)

-

Filtration plate (for direct UV assay)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with constant shaking.[7]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6][9]

-

Direct UV Assay: Centrifuge the plate to pellet the precipitate or use a filtration plate to separate the solid material.[9] Measure the UV absorbance of the supernatant in a new plate and determine the concentration of the dissolved compound using a calibration curve.[6]

-

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true solubility."[10][11][12]

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

-

Solid this compound

-

Selected solvent (e.g., water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps

-

Thermomixer or shaking incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After incubation, allow the vial to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method. The solubility is reported as mg/mL or µg/mL.[11]

Stability Profile

The dihydrochloride salt form of 3-Aminoquinuclidine enhances its stability, making it suitable for laboratory applications and formulation development.[1] To comprehensively understand the stability of a drug substance, forced degradation (stress testing) studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14][15] These studies help to identify potential degradation products and pathways, and are crucial for the development of stability-indicating analytical methods.[15][16]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and degradation pathways.[15] The typical stress conditions are outlined in the table below.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature or elevated (e.g., 60°C)[17] | Hydrolysis of functional groups sensitive to acidic conditions. For 3-Aminoquinuclidine, the core structure is generally stable to acid hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH, room temperature or elevated (e.g., 60°C)[17] | Hydrolysis of functional groups sensitive to basic conditions. The quinuclidine (B89598) ring is generally stable. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature[16][18] | Oxidation of the amine functionality. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) on solid sample.[19] | Thermally induced degradation. |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[13][19] | Photolytic degradation, potentially involving the amine group. |

Experimental Protocol for Forced Degradation and Stability-Indicating HPLC Method Development

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method that can separate the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

HPLC grade water

-

Buffers for mobile phase (e.g., phosphate, acetate)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-